molecular formula C23H26N2OS B2438627 2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one CAS No. 878053-63-5

2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B2438627
CAS No.: 878053-63-5
M. Wt: 378.53
InChI Key: OBBNWNMHTFIUIW-UHFFFAOYSA-N
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Description

2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the indole family, which is known for its diverse biological activities and presence in various natural products and drugs .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its role in modulating biological pathways and interactions with cellular targets.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

The study of indole derivatives is a vibrant field of research, with potential applications in pharmaceuticals and materials science. This particular compound, with its unique combination of functional groups, could be of interest for future investigations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole
  • Indole-3-acetic acid
  • 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide

Uniqueness

2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the indole core with the 2-methylbenzylthio and 2-oxo-2-piperidin-1-ylethyl groups allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2OS/c1-18-9-3-4-10-19(18)17-27-22-15-25(21-12-6-5-11-20(21)22)16-23(26)24-13-7-2-8-14-24/h3-6,9-12,15H,2,7-8,13-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBNWNMHTFIUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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